Adipaldehyde

Organic Synthesis Pinacol Coupling Dialdehyde Reactivity

Adipaldehyde (hexanedial, C6H10O2) is a linear α,ω-dialdehyde with a six-carbon backbone. It is typically supplied as an aqueous solution due to its high reactivity.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1072-21-5
Cat. No. B086109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipaldehyde
CAS1072-21-5
Synonymsadipic dialdehyde
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC(CCC=O)CC=O
InChIInChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2
InChIKeyUMHJEEQLYBKSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adipaldehyde (CAS 1072-21-5): Procurement-Grade Hexanedial for Crosslinking and Polymer Precursor Applications


Adipaldehyde (hexanedial, C6H10O2) is a linear α,ω-dialdehyde with a six-carbon backbone [1]. It is typically supplied as an aqueous solution due to its high reactivity [1]. The compound serves as a bifunctional building block in organic synthesis, functioning as a crosslinking agent for polymers like collagen and as a key precursor in the production of nylon-related monomers such as adiponitrile and 1,6-hexanediamine [1][2]. Its commercial relevance is growing, particularly in sustainable nylon production pathways that utilize biomass-derived feedstocks [3].

Why Generic Dialdehyde Substitution Fails: Performance Differences Between Adipaldehyde and Its Closest Analogs


Dialdehydes such as glutaraldehyde (C5), succinaldehyde (C4), and glyoxal (C2) are not interchangeable with adipaldehyde (C6) due to fundamental differences in their chemical behavior in solution and their resulting performance in crosslinking and polymerization applications. While they share the dialdehyde functional group, the carbon chain length critically influences their hydration equilibria, with adipaldehyde uniquely forming only an acyclic dihydrate in aqueous solution, unlike its shorter-chain analogs [1]. This distinct hydration state directly impacts its availability as a free aldehyde and its reaction kinetics. Furthermore, head-to-head studies in protein crosslinking and organic transformations demonstrate that adipaldehyde exhibits significantly different reactivity and selectivity profiles compared to glutaraldehyde and α-hydroxyadipaldehyde [2]. These quantifiable differences in hydration, reactivity, and selectivity mean that substituting a generic dialdehyde for adipaldehyde can lead to suboptimal yields, altered material properties, or complete reaction failure in target applications.

Quantitative Evidence Guide: Differentiating Adipaldehyde (CAS 1072-21-5) from Comparators in Key Performance Dimensions


Pinacol Coupling Yield: Adipaldehyde vs. Glutaraldehyde

In a comparative study of pinacol coupling promoted by monomeric titanocene (Cp2TiPh), adipaldehyde exhibited a significantly higher yield than glutaraldehyde under identical reaction conditions . This demonstrates superior reactivity in a carbon-carbon bond-forming reaction, a key metric for synthetic utility.

Organic Synthesis Pinacol Coupling Dialdehyde Reactivity

Protein Crosslinking Effectiveness: α-Hydroxyadipaldehyde vs. Glutaraldehyde

A direct comparison of α-hydroxyadipaldehyde (a derivative of adipaldehyde) with glutaraldehyde revealed that glutaraldehyde is a significantly more effective protein crosslinking agent [1]. In polyacrylamide gel electrophoresis, glutaraldehyde treatment of bovine serum albumin (BSA) resulted in extensive polymer formation, while treatment with formaldehyde and α-hydroxyadipaldehyde showed only minor changes in mobility and little polymer formation [1]. This indicates adipaldehyde is a 'milder' crosslinker, which can be advantageous in applications where extensive crosslinking is undesirable.

Bioconjugation Protein Crosslinking Histology

Aqueous Hydration State: Adipaldehyde vs. Succinaldehyde and Glutaraldehyde

¹H NMR spectroscopy reveals a fundamental difference in the aqueous solution chemistry of adipaldehyde compared to its C4 and C5 analogs [1]. While succinaldehyde (C4) and glutaraldehyde (C5) exist primarily as cyclic monohydrates in D₂O at room temperature, adipaldehyde (C6) forms only the acyclic dihydrate [1]. This is a critical distinction because the cyclic form is less reactive than the free aldehyde.

Solution Chemistry Dialdehyde Hydration Reactivity

Hydroformylation Selectivity: Adipaldehyde Production via Rh/TPP in CO₂-Expanded Media

In the Rh-catalyzed hydroformylation of pent-4-enal, the use of CO₂-expanded toluene significantly enhances the regioselectivity toward adipaldehyde [1]. With a simple Rh/TPP catalyst complex, adipaldehyde selectivity can reach up to 85% (with a normal-to-iso ratio of ~5.6) at 60°C and 10 bar syngas [1]. This is a notable improvement over conventional neat toluene conditions, which yield lower selectivity.

Catalysis Hydroformylation Process Chemistry

Biomass-Derived Route: A Sustainable Differentiator for Adipaldehyde

Adipaldehyde is uniquely positioned among dialdehydes as a precursor to nylon monomers that can be derived from renewable biomass feedstocks such as lignin and cellulose [1][2]. This contrasts with the traditional petrochemical routes for producing analogous monomers like adipic acid and hexamethylenediamine. Recent work has demonstrated a cyanide-free, two-step conversion of biomass-derived adipaldehyde to adiponitrile, a key intermediate for Nylon 6,6, achieving high yields in 3 hours [2].

Green Chemistry Biorenewable Feedstocks Sustainable Synthesis

Cellulose Crosslinking: α-Hydroxyadipaldehyde vs. Formaldehyde

In textile research on cotton cellulose crosslinking, α-hydroxyadipaldehyde (a C6 dialdehyde derivative) was compared to formaldehyde and glutaraldehyde. The study found that crease recovery-strength relationships for α-hydroxyadipaldehyde were similar, if not identical, to those of formaldehyde, despite the expectation that longer-chain dialdehydes would provide improved properties [1]. This suggests that the acetal linkage, rather than the crosslinker chain length, governs the final material properties.

Textile Chemistry Cellulose Modification Crosslinking

Validated Application Scenarios for Adipaldehyde (CAS 1072-21-5) Based on Quantitative Differentiation


Nylon Monomer Production from Sustainable Feedstocks

Procure adipaldehyde as a key intermediate in the production of bio-based adiponitrile, a precursor to Nylon 6,6. This application leverages adipaldehyde's unique potential to be derived from renewable lignocellulosic biomass, offering a cyanide-free alternative to traditional petrochemical routes. High yields in the conversion to adiponitrile have been demonstrated [1].

Organic Synthesis Requiring Selective Pinacol Coupling

Select adipaldehyde for synthetic routes involving pinacol coupling reactions where high yields are critical. Comparative data show adipaldehyde provides a ~71% yield, significantly outperforming glutaraldehyde's ~39% yield under identical conditions . This makes it the reagent of choice for this specific transformation.

Controlled or Mild Protein Crosslinking Applications

Use adipaldehyde or its α-hydroxy derivative in bioconjugation applications where extensive protein crosslinking (characteristic of glutaraldehyde) is detrimental. Evidence shows α-hydroxyadipaldehyde induces little polymer formation in BSA, making it suitable for applications like enzyme immobilization where activity retention is paramount [2].

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